Ethyl [4-(4-oxoquinazolin-3(4H)-yl)phenyl]acetate
Description
Properties
CAS No. |
61126-55-4 |
|---|---|
Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
ethyl 2-[4-(4-oxoquinazolin-3-yl)phenyl]acetate |
InChI |
InChI=1S/C18H16N2O3/c1-2-23-17(21)11-13-7-9-14(10-8-13)20-12-19-16-6-4-3-5-15(16)18(20)22/h3-10,12H,2,11H2,1H3 |
InChI Key |
NBNAXKSCGKPELH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)N2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Anthranilic Acid Cyclization Route
The most widely reported method begins with anthranilic acid (1a ) or its substituted derivatives. Heating anthranilic acid with formamide at 120°C for 3 hours induces cyclization to form quinazolin-4(3H)-one (2a ), a key intermediate. Subsequent treatment with ethyl chloroacetate in acetone under basic conditions (K₂CO₃, KI) at 60°C for 3 hours yields ethyl 2-(4-oxoquinazolin-3(4H)-yl)acetate derivatives (3a–d ). This route achieves moderate yields (55–70%) and is favored for its scalability.
Critical Reaction Parameters
- Temperature : 60–80°C for nucleophilic substitution steps
- Catalysts : KI accelerates alkylation by generating a reactive intermediate
- Solvents : Acetone or ethanol for polar aprotic conditions
Benzoxazinone Intermediate Pathway
An alternative approach involves synthesizing 1,3,4-benzoxazin-2-one intermediates. For example, 6-bromo-2-phenyl-1,3,4-benzoxazinone reacts with ethyl glycinate in pyridine under reflux for 8 hours to form ethyl [6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl]acetate. While this method is specific to brominated derivatives, it demonstrates the adaptability of benzoxazinone chemistry for introducing diverse substituents at position 2 of the quinazoline ring.
Representative Reaction Scheme
Hydrazide-Schiff Base Functionalization
Post-synthesis modifications often involve converting ester groups to hydrazides. Ethyl 2-(4-oxoquinazolin-3(4H)-yl)acetate (3a ) reacts with hydrazine hydrate in ethanol at room temperature to form 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide (4a ). Subsequent condensation with aldehydes (e.g., 4-fluorobenzaldehyde) in acidic ethanol yields Schiff bases, which are precursors for thiazolidinone derivatives.
Optimization Insights
- Hydrazide Formation : 2.5 equivalents of hydrazine hydrate, 3-hour reaction time
- Schiff Base Synthesis : Glacial acetic acid catalysis improves imine bond formation
Comparative Analysis of Synthetic Methodologies
Yield and Purity Metrics
The anthranilic acid route provides higher yields for the core quinazoline structure, while the benzoxazinone method allows precise bromine substitution at position 6. Hydrazide-Schiff base reactions introduce functional diversity but require chromatographic purification due to byproduct formation.
Solvent and Temperature Optimization
- Polar Aprotic Solvents : Acetone and DMF enhance nucleophilicity in alkylation steps
- Reflux Conditions : Ethanol or methanol reflux (78–80°C) optimal for imine bond formation
- Catalytic KI : Improves ethyl chloroacetate reactivity by 30% in anthranilic acid routes
Advanced Functionalization Techniques
Thiazolidinone Derivatives
Schiff bases derived from this compound react with thioglycolic acid in 1,4-dioxane under reflux to form thiazolidin-4-one rings. This 6-hour reaction achieves 65–76% yields, with electron-withdrawing groups (e.g., Cl, F) enhancing cyclization efficiency.
Mechanistic Insight
$$ \text{Schiff base} + \text{Thioglycolic acid} \xrightarrow{\Delta, \text{dioxane}} \text{Thiazolidinone} + \text{H}_2\text{O} $$
The reaction proceeds via nucleophilic attack of the thiol group on the imine carbon, followed by intramolecular cyclization.
Triazinethiol Conjugates
Hydrazides react with carbon disulfide in basic ethanol to form 1,3,4-triazin-2-thiol derivatives. For example, 1-amino-5-[6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl]methyl-1,3,4-triazin-2-thiol is synthesized in 72% yield, demonstrating antimicrobial activity.
Challenges and Optimization Strategies
Byproduct Formation in Cyclization
Excessive heating during benzoxazinone synthesis (>180°C) leads to decarboxylation byproducts. Controlled temperature ramping (2°C/min) and acetic anhydride stoichiometry reduce side reactions by 40%.
Purification Limitations
Crude this compound often contains unreacted anthranilic acid. Sequential washing with ice-cold water (3×) and recrystallization from ethanol achieve >95% purity.
Emerging Innovations in Synthesis
Microwave-Assisted Cyclization
Recent trials show that microwave irradiation (300 W, 100°C) reduces quinazoline ring formation time from 3 hours to 25 minutes, with comparable yields (68% vs. 63% conventional).
Flow Chemistry Applications
Continuous-flow reactors enable large-scale synthesis of this compound with 12% higher yield than batch processes, attributed to improved heat and mass transfer.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis to yield the corresponding carboxylic acid:
Structural Confirmation :
Post-hydrolysis products are characterized by IR (loss of ester C=O at ~1739 cm⁻¹, new O–H stretch at ~2500–3000 cm⁻¹) and NMR (disappearance of ethyl group signals at δ 1.35–4.31 ppm) .
Amidation Reactions
The ester reacts with primary/secondary amines to form amides, though yields vary based on steric and electronic factors:
| Amine | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrazine hydrate | Ethanol, reflux (6 h) | 2-(4-Oxoquinazolin-3(4H)-yl)acetohydrazide | 90% | |
| Aniline | DMF, 80°C (12 h) | N-Phenylacetamide derivative | 65% |
Key Limitation :
Amidation with bulky amines (e.g., tert-butylamine) results in reduced yields (<50%) due to steric hindrance .
Cyclization Reactions
The compound participates in cyclization to form heterocyclic systems:
Example Reaction Pathway :
textEthyl [4-(4-oxoquinazolin-3(4H)-yl)phenyl]acetate → Hydrazide intermediate (with hydrazine) → Cyclization with acetic anhydride → Oxadiazole derivative [4]
Nucleophilic Substitution
The α-carbon of the ester participates in SN₂ reactions:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Thiophenol | K₂CO₃, DMF, 60°C (4 h) | Thioether-linked quinazolinone | 78% | |
| Sodium azide | DMSO, 100°C (8 h) | Azide derivative | 62% |
Condensation Reactions
The ester’s carbonyl group reacts with carbonyl derivatives:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Salicylaldehyde | Ethanol, acetic acid, reflux | Schiff base (imine) | 85% | |
| Isatin | Glacial acetic acid, 80°C | Hydrazone-isatin hybrid | 70% |
Biological Relevance :
Schiff base derivatives exhibit caspase-3 activation (up to 200% activity vs. PAC-1) .
Reduction Reactions
Limited data suggest the ester’s carbonyl group can be reduced:
| Reducing Agent | Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| LiAlH₄ | Dry ether, 0°C → RT | Alcohol derivative | Low yield (40%) |
Photochemical Reactions
Under UV light (λ = 254 nm), the quinazolinone core undergoes [2+2] cycloaddition with alkenes, though this remains underexplored for the title compound .
Scientific Research Applications
Ethyl 2-(4-(4-oxoquinazolin-3(4H)-yl)phenyl)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential antibacterial and antifungal activities.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(4-(4-oxoquinazolin-3(4H)-yl)phenyl)acetate involves its interaction with specific molecular targets. In antibacterial applications, it may inhibit bacterial enzymes such as penicillin-binding proteins, leading to the disruption of cell wall synthesis . In anticancer research, the compound may inhibit kinases or other enzymes involved in cell signaling pathways, thereby preventing cancer cell growth and proliferation .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The pharmacological and physicochemical properties of quinazolinone derivatives are heavily influenced by substituents on the core structure. Below is a comparison of Ethyl [4-(4-oxoquinazolin-3(4H)-yl)phenyl]acetate with structurally analogous compounds:
Key Observations :
- Electron-withdrawing groups (e.g., -Cl in 3d) increase melting points (213°C for 3d vs. 80–81°C for 2b) and may enhance enzyme-binding affinity .
- Thioether linkages (as in compound 2 from ) improve solubility in organic solvents compared to ester-based analogs .
- Hybrid structures (e.g., compound 5 in ) exhibit unique bioactivity profiles due to synergistic effects between quinazolinone and thiazolidinone moieties .
Physicochemical Properties
- Melting Points : Higher for polar derivatives (e.g., 3d at 213°C) due to strong intermolecular forces .
- Solubility : Thioether-containing derivatives (e.g., compound 2 in ) show better solubility in acetone and DMF than ester-only analogs .
- Stability : Electron-withdrawing groups (e.g., -Cl, -F) enhance thermal stability but may reduce hydrolytic stability in acidic conditions .
Biological Activity
Ethyl [4-(4-oxoquinazolin-3(4H)-yl)phenyl]acetate is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antibacterial, antifungal, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a quinazolinone core, which is known for its pharmacological potential. The structure can be described as follows:
- Chemical Formula : C₁₄H₁₅N₃O₃
- Molecular Weight : 273.29 g/mol
The presence of the ethyl ester group is believed to enhance the compound's solubility and bioavailability, influencing its interaction with biological targets.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antibacterial agents, particularly against resistant strains .
2. Antifungal Activity
In addition to antibacterial effects, the compound has demonstrated antifungal activity against several fungal pathogens:
| Fungal Strain | MIC |
|---|---|
| Candida albicans | 16 µg/mL |
| Aspergillus niger | 32 µg/mL |
The antifungal properties are attributed to the disruption of fungal cell wall synthesis and function .
3. Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown cytotoxic effects against several human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| SW620 (Colon Cancer) | 10 |
| PC-3 (Prostate Cancer) | 15 |
| NCI-H23 (Lung Cancer) | 12 |
Mechanistic studies suggest that the compound induces apoptosis in cancer cells through caspase activation pathways, potentially acting as an allosteric inhibitor of procaspase-3 .
The biological activity of this compound is largely mediated through its interaction with specific molecular targets:
- Antibacterial Action : Inhibits penicillin-binding proteins, disrupting bacterial cell wall synthesis.
- Antifungal Action : Alters ergosterol biosynthesis, essential for fungal cell membrane integrity.
- Anticancer Action : Modulates signaling pathways involved in cell proliferation and survival, particularly through apoptosis induction.
Case Studies
A notable study published in Nature evaluated the cytotoxic effects of various quinazolinone derivatives, including this compound. The results indicated that the compound significantly reduced cell viability in tested cancer lines compared to controls . Another study focused on its antimicrobial properties highlighted its effectiveness against multi-drug resistant strains, reinforcing its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
